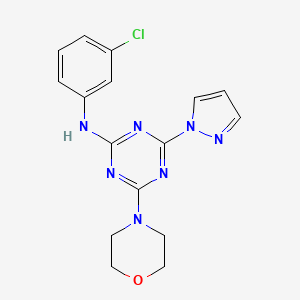![molecular formula C21H16N4O2S B3437199 1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B3437199.png)
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA
概要
説明
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoyl group, a pyridinyl group, and a benzoxazolyl group, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves the following steps:
Formation of the Benzoyl Intermediate: The process begins with the acylation of 3-methylbenzoic acid using a suitable acylating agent such as thionyl chloride to form 3-methylbenzoyl chloride.
Formation of the Benzoxazole Intermediate: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 4-pyridinecarboxylic acid, under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzoyl intermediate with the benzoxazole intermediate in the presence of thiourea under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions: 1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with other thiourea derivatives, such as:
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]UREA: Similar structure but with a urea moiety instead of thiourea.
1-(3-METHYLBENZOYL)-3-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]THIOCARBAMATE: Similar structure but with a thiocarbamate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
3-methyl-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-13-3-2-4-15(11-13)19(26)25-21(28)23-16-5-6-18-17(12-16)24-20(27-18)14-7-9-22-10-8-14/h2-12H,1H3,(H2,23,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQXXLSGRETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B3437122.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide](/img/structure/B3437123.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3,4-DIMETHOXYBENZAMIDE](/img/structure/B3437135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3437138.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide](/img/structure/B3437142.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3437156.png)
![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylpropanamide](/img/structure/B3437169.png)

![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3437182.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B3437185.png)

![Ethyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3437193.png)
![2-bromo-N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3437208.png)
